molecular formula C11H16N2O2 B8387160 1-Benzyl-1-(2-hydroxy-ethyl)-3-methyl-urea

1-Benzyl-1-(2-hydroxy-ethyl)-3-methyl-urea

Cat. No. B8387160
M. Wt: 208.26 g/mol
InChI Key: QJEUXJONFFJREH-UHFFFAOYSA-N
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Patent
US07354917B2

Procedure details

A mixture of N-benzyl ethanolamine (3 g, 0.0198 mol) and N,N′-dimethyl urea was stirred at 130° C. overnight. The reaction mixture was cooled to RT and the crude product was purified by column chromatography over silica gel using 3% methanol in dichloromethane as eluent to yield 3.5 g of the sub-title compound as a liquid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][CH2:10][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:12][NH:13][C:14](NC)=[O:15]>>[CH2:1]([N:8]([CH2:9][CH2:10][OH:11])[C:14]([NH:13][CH3:12])=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)NC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred at 130° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography over silica gel using 3% methanol in dichloromethane as eluent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C(=O)NC)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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